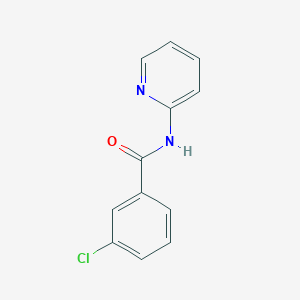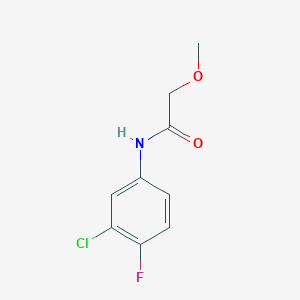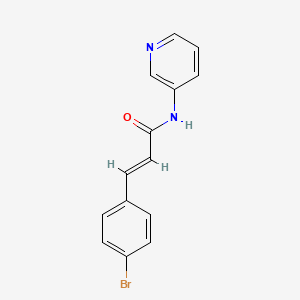
6-ethyl-7-methoxy-3-(2-phenyl-1,3-thiazol-4-yl)-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-ethyl-7-methoxy-3-(2-phenyl-1,3-thiazol-4-yl)-4H-chromen-4-one, also known as EMT, is a synthetic compound that belongs to the family of coumarins. EMT has been extensively studied for its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry.
Mecanismo De Acción
The mechanism of action of 6-ethyl-7-methoxy-3-(2-phenyl-1,3-thiazol-4-yl)-4H-chromen-4-one is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 6-ethyl-7-methoxy-3-(2-phenyl-1,3-thiazol-4-yl)-4H-chromen-4-one has been shown to inhibit the activity of various enzymes and proteins, including cyclooxygenase-2, tyrosinase, and topoisomerase II. 6-ethyl-7-methoxy-3-(2-phenyl-1,3-thiazol-4-yl)-4H-chromen-4-one has also been shown to modulate the activity of various transcription factors, including nuclear factor-kappa B and activator protein-1.
Biochemical and Physiological Effects
6-ethyl-7-methoxy-3-(2-phenyl-1,3-thiazol-4-yl)-4H-chromen-4-one has been shown to exhibit a wide range of biochemical and physiological effects. 6-ethyl-7-methoxy-3-(2-phenyl-1,3-thiazol-4-yl)-4H-chromen-4-one has been shown to inhibit the production of various pro-inflammatory cytokines, including interleukin-6 and tumor necrosis factor-alpha. 6-ethyl-7-methoxy-3-(2-phenyl-1,3-thiazol-4-yl)-4H-chromen-4-one has also been shown to inhibit the activity of various enzymes involved in the production of reactive oxygen species, including xanthine oxidase and NADPH oxidase. 6-ethyl-7-methoxy-3-(2-phenyl-1,3-thiazol-4-yl)-4H-chromen-4-one has also been shown to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-ethyl-7-methoxy-3-(2-phenyl-1,3-thiazol-4-yl)-4H-chromen-4-one has several advantages for lab experiments, including its ease of synthesis, low cost, and wide range of biological activities. However, 6-ethyl-7-methoxy-3-(2-phenyl-1,3-thiazol-4-yl)-4H-chromen-4-one also has several limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the study of 6-ethyl-7-methoxy-3-(2-phenyl-1,3-thiazol-4-yl)-4H-chromen-4-one. One potential direction is the development of more efficient synthesis methods for 6-ethyl-7-methoxy-3-(2-phenyl-1,3-thiazol-4-yl)-4H-chromen-4-one. Another potential direction is the study of the pharmacokinetics and pharmacodynamics of 6-ethyl-7-methoxy-3-(2-phenyl-1,3-thiazol-4-yl)-4H-chromen-4-one in vivo. Additionally, the potential applications of 6-ethyl-7-methoxy-3-(2-phenyl-1,3-thiazol-4-yl)-4H-chromen-4-one in the treatment of various diseases, including cancer and Alzheimer's disease, warrant further investigation. Finally, the development of 6-ethyl-7-methoxy-3-(2-phenyl-1,3-thiazol-4-yl)-4H-chromen-4-one derivatives with improved biological activities and pharmacokinetic profiles is an important area of future research.
Conclusion
In conclusion, 6-ethyl-7-methoxy-3-(2-phenyl-1,3-thiazol-4-yl)-4H-chromen-4-one is a synthetic compound that exhibits a wide range of biological activities and potential applications in various scientific research fields. 6-ethyl-7-methoxy-3-(2-phenyl-1,3-thiazol-4-yl)-4H-chromen-4-one has been extensively studied for its potential applications in medicinal chemistry, pharmacology, and biochemistry. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 6-ethyl-7-methoxy-3-(2-phenyl-1,3-thiazol-4-yl)-4H-chromen-4-one have been discussed in this paper. Further research on 6-ethyl-7-methoxy-3-(2-phenyl-1,3-thiazol-4-yl)-4H-chromen-4-one is warranted to fully understand its potential applications in various scientific research fields.
Métodos De Síntesis
6-ethyl-7-methoxy-3-(2-phenyl-1,3-thiazol-4-yl)-4H-chromen-4-one can be synthesized using a multi-step process that involves the condensation of 2-acetylthiophene with salicylaldehyde in the presence of a base to form a chalcone intermediate. The chalcone intermediate is then cyclized using a Lewis acid catalyst to form 6-ethyl-7-methoxy-3-(2-phenyl-1,3-thiazol-4-yl)-4H-chromen-4-one. The purity of 6-ethyl-7-methoxy-3-(2-phenyl-1,3-thiazol-4-yl)-4H-chromen-4-one can be improved using various chromatographic techniques.
Aplicaciones Científicas De Investigación
6-ethyl-7-methoxy-3-(2-phenyl-1,3-thiazol-4-yl)-4H-chromen-4-one has been studied for its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. 6-ethyl-7-methoxy-3-(2-phenyl-1,3-thiazol-4-yl)-4H-chromen-4-one has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, anticancer, antimicrobial, and antiviral properties. 6-ethyl-7-methoxy-3-(2-phenyl-1,3-thiazol-4-yl)-4H-chromen-4-one has also been studied for its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes.
Propiedades
IUPAC Name |
6-ethyl-7-methoxy-3-(2-phenyl-1,3-thiazol-4-yl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO3S/c1-3-13-9-15-19(10-18(13)24-2)25-11-16(20(15)23)17-12-26-21(22-17)14-7-5-4-6-8-14/h4-12H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWRBFHQTZODQNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OC)OC=C(C2=O)C3=CSC(=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Ethyl-7-methoxy-3-(2-phenyl-thiazol-4-YL)-chromen-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-fluoro-N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5788228.png)

![N-[2-(difluoromethoxy)phenyl]-5-nitro-2-furamide](/img/structure/B5788249.png)

![N'-[(2,4-dimethylbenzoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5788282.png)

![2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B5788306.png)

![1-[(4-methoxy-1-naphthyl)methyl]-4-(2-methylphenyl)piperazine](/img/structure/B5788326.png)
![N-[(4-chlorophenyl)sulfonyl]-N-(4-methylbenzyl)glycine](/img/structure/B5788332.png)
![1-benzyl-4-[3-(2-methoxyphenyl)-2-propen-1-yl]piperazine](/img/structure/B5788340.png)
![[3-(2-nitrovinyl)phenoxy]acetic acid](/img/structure/B5788346.png)